Sodium gallate

Catalog No.
S655341
CAS No.
2053-21-6
M.F
C7H5NaO5
M. Wt
192.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium gallate

CAS Number

2053-21-6

Product Name

Sodium gallate

IUPAC Name

sodium;3,4,5-trihydroxybenzoate

Molecular Formula

C7H5NaO5

Molecular Weight

192.1 g/mol

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]

Sodium gallate is an organic sodium salt derived from gallic acid, with the chemical formula C7H5NaO5. It appears as a white crystalline powder that is highly soluble in water. The structure of sodium gallate features a benzene ring with three hydroxyl groups (-OH) at positions 3, 4, and 5, and a carboxylate group (COO-Na+) where a sodium ion replaces a hydrogen ion from the carboxyl group of gallic acid. This configuration contributes to its potential antioxidant properties, enabling it to scavenge free radicals effectively. Sodium gallate has garnered interest in scientific research due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

  • Antioxidant activity: The multiple hydroxyl groups in sodium gallate might contribute to its ability to scavenge free radicals and prevent oxidative damage [, ].
  • Anti-inflammatory activity: Sodium gallate might modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) [].
  • Anticancer activity: Studies suggest sodium gallate may induce apoptosis (programmed cell death) in cancer cells [].

Biological Effects

There is limited research on the specific biological effects of sodium gallate. One study investigated its impact on the nucleic acid content in organs of irradiated rats []. The findings suggest it may influence these levels, but further research is needed to understand the mechanism and potential applications.

Another area of exploration involves its potential antioxidant and anticancer properties, based on the properties of gallic acid, from which it is derived []. However, more studies are required to confirm these effects and their suitability for therapeutic use.

Typical of phenolic compounds:

  • Oxidation: In alkaline solutions, sodium gallate can be oxidized by air or oxidizing agents like hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
  • Reduction: Although less common, sodium gallate can participate in reduction reactions under specific conditions.
  • Substitution: Sodium gallate reacts with various reagents to form substituted products depending on the reaction conditions.

The synthesis of sodium gallate typically involves the reaction of gallic acid with sodium hydroxide:

text
C7H6O5 (gallic acid) + NaOH -> C7H5NaO5 (sodium gallate) + H2O

This reaction highlights the compound's formation through the replacement of a proton in the carboxyl group by a sodium ion.

Sodium gallate can be synthesized through several methods:

  • Direct Reaction with Sodium Hydroxide: The most common method involves reacting gallic acid with sodium hydroxide.
  • Oxidation of Glucose: Another method includes oxidizing glucose followed by acid hydrolysis and subsequent reaction with sodium hydroxide.
  • Extraction from Natural Sources: Industrial production often utilizes natural sources for gallic acid extraction, such as gallnuts and sumac, which are then reacted with sodium hydroxide.

These methods highlight the compound's accessibility and versatility in production.

Sodium gallate has various applications across multiple fields:

  • Food Industry: Utilized as an antioxidant to preserve food quality.
  • Pharmaceuticals: Investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.
  • Cosmetics: Employed for its preservative qualities in cosmetic formulations.
  • Biochemical Research: Used in studies examining enzyme inhibition and cellular signaling pathways .

Research indicates that sodium gallate interacts with various biomolecules, influencing enzyme activity and cellular processes. For instance, it has been shown to inhibit lipoxygenase and cyclooxygenase enzymes involved in inflammatory responses. Additionally, studies have explored its role in modulating oxidative stress within cells, suggesting a protective mechanism against cellular damage .

Sodium gallate shares structural similarities and biological activities with several related compounds:

CompoundChemical FormulaKey Characteristics
Gallic AcidC7H6O5Parent compound; lower solubility than sodium gallate.
Propyl GallateC10H12O5Used as an antioxidant; different solubility profile.
Ethyl GallateC9H10O5Similar antioxidant properties; distinct chemical behavior.

Uniqueness of Sodium Gallate: Sodium gallate stands out due to its excellent water solubility and ability to form stable salts with bases. Its unique combination of antioxidant and preservative properties makes it particularly valuable for industrial applications compared to its analogs .

Other CAS

2053-21-6

Wikipedia

Sodium gallate

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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